

Application Notes and Protocols for CTA056 in In Vivo Animal Studies

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Compound of Interest

Compound Name: CTA056

Cat. No.: B10782865

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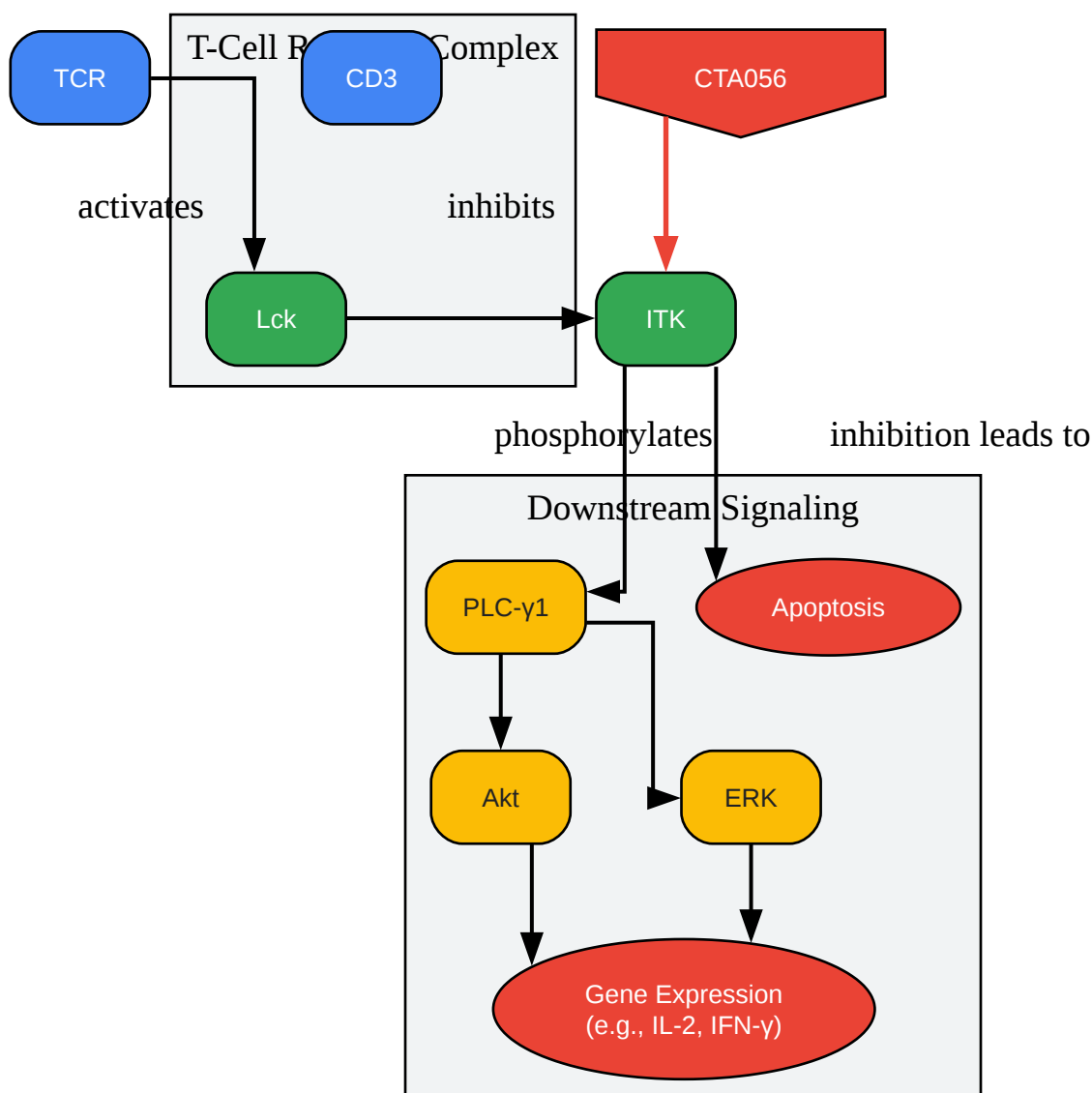
For Researchers, Scientists, and Drug Development Professionals

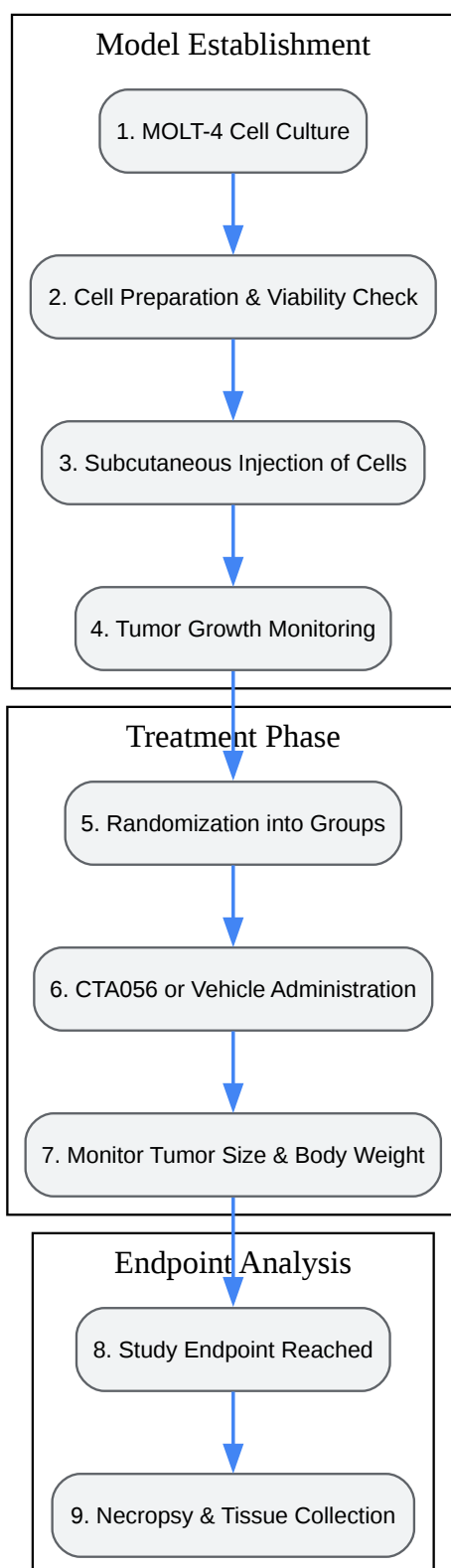
These application notes provide detailed protocols for the use of **CTA056**, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in preclinical in vivo animal studies. The provided methodologies are based on established research to ensure reproducibility and accuracy.

Mechanism of Action

CTA056 is a selective inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway.[3][4][5] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C- γ 1 (PLC- γ 1).[3][6] This leads to the activation of signaling cascades involving downstream effectors like Akt and extracellular signal-regulated kinase (ERK), ultimately regulating T-cell activation, differentiation, and cytokine production.[1] In malignant T-cells, where ITK can be aberrantly activated, **CTA056** selectively induces apoptosis and inhibits tumor growth.[1][5]

ITK Signaling Pathway





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